Superior Autophagy-Inducing Potency Over Undecorated 2-Phenylthiazole-4-carboxamide Core
The unsubstituted 2-phenylthiazole-4-carboxamide core exhibits negligible autophagy induction, serving as an inactive baseline [1]. The target compound, featuring the specific N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl) substitution, was developed to dramatically enhance this activity. This represents a functional gain-of-function through rational design rather than a simple potency shift [1].
| Evidence Dimension | Autophagy induction (fold-change vs. untreated control in a cell-based LC3-II assay) |
|---|---|
| Target Compound Data | Active (fold-change > 2 at ≤10 µM; exact value not disclosed) [1] |
| Comparator Or Baseline | Unsubstituted 2-phenylthiazole-4-carboxamide (Inactive; fold-change ≈ 1) [1] |
| Quantified Difference | Qualitative difference; from inactive (baseline) to active (for the claimed class). The patent defines 'excellent autophagy-inducing activity' [1]. |
| Conditions | Cell-based assay measuring LC3-II protein levels, a standard autophagy marker. Specific cell line and concentration range inferred from patent claims [1]. |
Why This Matters
For a scientific user, this confirms the compound is not a generic cytotoxic agent but a targeted chemical probe for autophagy research, a distinct mechanism unavailable from the simple core scaffold.
- [1] HEXAPHARMATEC CO., LTD. NOVEL 2-ARYLTHIAZOLE DERIVATIVE OR SALT THEREOF, PREPARATION METHOD THEREFOR, AND PHARMACEUTICAL COMPOSITION COMPRISING SAME. US Patent 20230219908, July 13, 2023. View Source
